molecular formula C17H26FN3O5 B12824016 N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide

N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide

Cat. No.: B12824016
M. Wt: 371.4 g/mol
InChI Key: AIDXDVCLPJTFDQ-UHFFFAOYSA-N
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Description

N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxyphenol, epichlorohydrin, and morpholine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-((3-(3-Fluoro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide vs. N-(2-((3-(3-Chloro-4-methoxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
  • **this compound vs. N-(2-((3-(3-Fluoro-4-hydroxyphenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom in the compound can significantly alter its chemical properties, such as increasing its metabolic stability and binding affinity to targets.

    Methoxy Group: The methoxy group can enhance the compound’s solubility and bioavailability.

Properties

Molecular Formula

C17H26FN3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[[3-(3-fluoro-4-methoxyphenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C17H26FN3O5/c1-24-16-3-2-14(10-15(16)18)26-12-13(22)11-19-4-5-20-17(23)21-6-8-25-9-7-21/h2-3,10,13,19,22H,4-9,11-12H2,1H3,(H,20,23)

InChI Key

AIDXDVCLPJTFDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC(CNCCNC(=O)N2CCOCC2)O)F

Origin of Product

United States

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